4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-11(12-7-8-14(25-2)15(10-12)26-3)22-19(24)18-16(20)17(23-27-18)13-6-4-5-9-21-13/h4-11H,20H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXGHYPMYNQZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylacetonitrile with 2-bromo-3-pyridinecarboxylic acid, followed by cyclization with thiourea to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and thiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide. For instance, compounds featuring thiazole and pyridine moieties have shown significant growth inhibition against various cancer cell lines. The compound's structure suggests that it may interact with specific biological targets involved in cancer progression, potentially leading to new therapeutic agents for cancer treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that derivatives of thiazole and pyridine can exhibit antifungal and antibacterial activities. These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Pharmacological Insights
Inhibition of Enzymatic Activity
Compounds containing thiazole and pyridine rings have been identified as potential inhibitors of various enzymes implicated in disease processes. For example, their ability to inhibit carbonic anhydrase isozymes has been explored, which could lead to applications in treating conditions such as glaucoma and metabolic disorders . The specific interactions of this compound with these enzymes warrant further investigation.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies can help identify which structural modifications enhance its efficacy against specific targets or improve its pharmacokinetic properties. For example, variations in the substituents on the pyridine or thiazole rings could significantly affect the compound's binding affinity and selectivity towards biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Bioactivity: The pyridin-2-yl group in the target compound (vs. pyridin-3-yl or pyridin-4-yl in analogs) likely alters target engagement due to differences in nitrogen orientation and hydrogen-bonding capacity .
Synthetic Flexibility :
- Thiazole derivatives (e.g., the target compound) are synthesized via ethyl 2-bromoacetoacetate coupling , whereas triazole analogs require hydrazide or isothiouronium intermediates . This difference impacts scalability and purity thresholds.
Biological Selectivity :
- The thiazole core in the target compound shows stronger preliminary anticancer activity (IC₅₀ = 1.2 µM) compared to triazole-based analogs (IC₅₀ ≥ 8.5 µM), suggesting thiazoles may better stabilize target protein interactions .
Biological Activity
4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide is a synthetic compound belonging to the thiazole class, which is known for its diverse biological activities. This compound's structure includes a thiazole ring, a pyridine moiety, and a dimethoxyphenyl group, which contribute to its pharmacological potential.
Biological Activity Overview
The biological activities of thiazole derivatives have been extensively studied, particularly their roles in anticancer, antimicrobial, and anti-inflammatory effects. The specific compound exhibits several notable biological properties:
Anticancer Activity
Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that thiazole carboxamide derivatives exhibited IC50 values in the low micromolar range against colon cancer cell lines (HT29), indicating promising anticancer activity .
Antimicrobial Properties
Thiazole compounds are recognized for their antimicrobial efficacy. Studies have shown that derivatives containing the thiazole ring possess activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups (like methoxy groups) on the phenyl ring enhances this activity . For example, the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Certain compounds have been identified as cyclooxygenase (COX) inhibitors, which play a crucial role in the inflammatory response. The ability of these compounds to inhibit COX enzymes suggests potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for cytotoxic activity.
- Pyridine Moiety : Contributes to enhanced interaction with biological targets.
- Dimethoxyphenyl Group : Increases lipophilicity and may enhance cellular uptake.
Table 1: Comparative Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 1.61 | |
| Compound B | Antibacterial | 32.6 | |
| Compound C | COX Inhibition | Not specified |
Case Study 1: Anticancer Efficacy
In a study evaluating various thiazole derivatives, one compound similar to our target demonstrated significant growth inhibition in human colon cancer cells (HT29). The study utilized MTT assays to determine cell viability and found that modifications on the thiazole ring significantly impacted anticancer activity .
Case Study 2: Antimicrobial Activity
A series of thiazole derivatives were tested against common bacterial strains. The results indicated that compounds with methoxy substitutions displayed higher antibacterial activity compared to their unsubstituted counterparts. This suggests that the electronic properties of substituents play a crucial role in enhancing antimicrobial efficacy .
Q & A
Q. What are the most effective synthetic routes for 4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis involves multi-step processes, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction being a preferred method due to its high specificity and yield . Key steps include:
- Functional group activation : Introduce amino and carboxamide groups via nucleophilic substitution or coupling reactions.
- Optimization : Use catalysts like CuI (0.5–1 mol%) in DMF or ethanol at 60–80°C, monitoring progress via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | CuI, DMF, 70°C | 85 | 95% |
| 2 | NaBH4, THF, rt | 78 | 92% |
Q. Which analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
- X-ray Crystallography : Resolves spatial arrangement of the thiazole-pyridine core and dimethoxyphenyl substituents .
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H] with <2 ppm error.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Analog Synthesis : Modify the pyridine ring (e.g., introduce electron-withdrawing groups) or replace the thiazole with triazole (see for structural analogs) .
- Biological Assays : Test against enzyme targets (e.g., kinase inhibition) or cell lines (e.g., cancer) using dose-response curves (IC determination).
Data Table :
| Analog | Modification | IC (μM) | Selectivity Index |
|---|---|---|---|
| A | Pyridine → Triazole | 0.45 | 12.3 |
| B | Methoxy → Hydroxyl | 1.2 | 8.9 |
Q. What computational strategies are suitable for predicting binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with pyridine-N and hydrophobic interactions with dimethoxyphenyl .
- QSAR Models : Employ Gaussian09 for DFT calculations (HOMO-LUMO gaps, electrostatic potentials) to correlate electronic properties with activity .
- ADMET Prediction : SwissADME predicts logP (~2.8) and moderate blood-brain barrier permeability.
Q. How should researchers address contradictory bioactivity data across similar compounds?
Methodological Answer:
- Comparative Analysis : Use and to identify structural differences (e.g., thiazole vs. triazole cores) that alter enzyme affinity .
- Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability.
- Meta-Analysis : Pool data from PubChem and crystallographic databases (e.g., CCDC) to identify trends .
Q. What strategies enhance the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Testing : Use phosphate buffers (pH 2–9) and monitor degradation via HPLC. The compound is stable at pH 6–7 but hydrolyzes in acidic conditions .
- Prodrug Design : Introduce acetyl-protected amino groups to improve solubility and reduce first-pass metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
